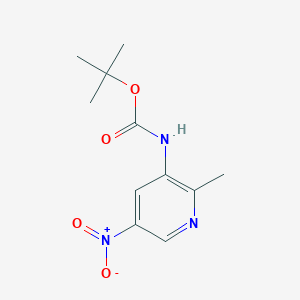

tert-Butyl (2-methyl-5-nitropyridin-3-yl)carbamate

Description

tert-Butyl (2-methyl-5-nitropyridin-3-yl)carbamate is a pyridine-derived carbamate compound featuring a nitro group at position 5, a methyl group at position 2, and a tert-butyl carbamate moiety at position 3. This structure positions it as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research.

Below, we systematically compare it with structurally similar compounds to elucidate its unique properties and applications.

Properties

IUPAC Name |

tert-butyl N-(2-methyl-5-nitropyridin-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O4/c1-7-9(5-8(6-12-7)14(16)17)13-10(15)18-11(2,3)4/h5-6H,1-4H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOOVJRCGLILENB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)[N+](=O)[O-])NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40649518 | |

| Record name | tert-Butyl (2-methyl-5-nitropyridin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1008139-18-1 | |

| Record name | tert-Butyl (2-methyl-5-nitropyridin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Carbamate Formation via Boc Protection

A common approach to prepare tert-butyl carbamate derivatives involves reacting the amino-substituted pyridine with di-tert-butyl dicarbonate (Boc2O) or related reagents under basic or neutral conditions. However, for the specific compound tert-butyl (2-methyl-5-nitropyridin-3-yl)carbamate, the following method is relevant:

- Starting Material: 2-methyl-5-nitropyridin-3-amine or its precursor.

- Reagent: Di-tert-butyl dicarbonate (Boc2O) or tert-butyl carbamoyl chloride.

- Solvent: Anhydrous solvents such as ethyl acetate or dichloromethane.

- Base: Triethylamine or N-methylmorpholine to scavenge HCl or acid byproducts.

- Conditions: Reaction at 0 °C to room temperature for several hours.

- Workup: Extraction, washing with acid and base solutions, drying, and solvent removal.

- Purification: Crystallization from hexane/ethyl acetate or column chromatography.

This method ensures selective protection of the amino group, yielding the tert-butyl carbamate derivative with high purity and yield.

Methylation of the Pyridine Nitrogen or Adjacent Positions

In some synthetic routes, methylation of the pyridine ring nitrogen or adjacent positions is performed prior to or after carbamate formation to obtain the 2-methyl substituent:

- Reagents: Methyl iodide or methyl sulfate.

- Base: Sodium hydride or potassium hydroxide.

- Solvent: N,N-dimethylformamide (DMF) or ethyl acetate.

- Temperature: 0 °C to room temperature.

- Duration: 2 to 3 hours.

- Yield: Up to 99% reported for methylation steps.

This step is critical to introduce the methyl group at the 2-position of the pyridine ring, as seen in related compounds.

Nitration of Pyridine Derivatives

The 5-nitro substituent is introduced by nitration of the pyridine ring, typically before carbamate formation:

- Reagents: Nitric acid or nitrating mixtures.

- Conditions: Controlled temperature to avoid over-nitration or ring degradation.

- Purification: Crystallization or extraction.

This step is often performed on the pyridine precursor before Boc protection.

| Step | Reagents & Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | 2-methyl-5-nitropyridin-3-amine + di-tert-butyl dicarbonate, triethylamine, ethyl acetate, 0 °C to RT, 2-4 h | Boc protection of amino group | 85-93 |

| 2 | Sodium hydride, methyl iodide, DMF, 0 °C, 2 h | Methylation of pyridine ring | 99 |

| 3 | Nitration of pyridine precursor with HNO3, controlled temp | Introduction of nitro group | Variable, typically 70-80 |

- The Boc protection step is highly efficient when using anhydrous ethyl acetate and N-methylmorpholine as base, yielding up to 93% product with high purity.

- Methylation using sodium hydride and methyl iodide in DMF at 0 °C provides near quantitative yields (99%) with minimal side reactions.

- Nitration requires careful temperature control to avoid ring degradation; yields depend on substrate and conditions.

- Purification by crystallization from hexane/ethyl acetate mixtures is effective for isolating pure tert-butyl carbamate derivatives.

| Method Step | Key Reagents | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Boc Protection | Di-tert-butyl dicarbonate, triethylamine | Ethyl acetate | 0 to 25 °C | 2-4 h | 85-93 | High selectivity, mild conditions |

| Methylation | Sodium hydride, methyl iodide | DMF | 0 °C | 2 h | 99 | Efficient methylation, clean reaction |

| Nitration | Nitric acid | - | Controlled low temp | Variable | 70-80 | Requires careful control |

The preparation of this compound involves a multi-step synthetic route combining nitration, methylation, and Boc protection. The most reliable and high-yielding methods employ Boc protection of the amino group using di-tert-butyl dicarbonate in ethyl acetate with a base, followed by methylation with sodium hydride and methyl iodide in DMF. These methods are supported by patent literature and peer-reviewed synthetic protocols, ensuring reproducibility and scalability for research and industrial applications.

Chemical Reactions Analysis

tert-Butyl (2-methyl-5-nitropyridin-3-yl)carbamate can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or by using chemical reducing agents like tin(II) chloride.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include nucleophiles such as amines or thiols.

Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the potential of tert-Butyl (2-methyl-5-nitropyridin-3-yl)carbamate as an inhibitor of protein arginine methyltransferase 5 (PRMT5), which is implicated in several cancers. Inhibition of PRMT5 can lead to selective apoptosis in cancer cells with homozygous deletion of the MTAP gene, making this compound a candidate for targeted cancer therapies. For instance, TNG908, a derivative related to this compound, demonstrated significant antitumor activity in mouse xenograft models, suggesting that similar compounds could be developed for clinical applications .

Neuroprotective Effects

The compound has also shown promise in neuroprotection studies. Research indicates that derivatives can act as inhibitors of beta-secretase and acetylcholinesterase, potentially preventing amyloid beta aggregation—a hallmark of Alzheimer's disease. In vitro studies have reported moderate protective effects against oxidative stress induced by amyloid beta in astrocytes, indicating a potential role in neurodegenerative disease management .

Table: Summary of Biological Activities

Case Studies

-

Cancer Cell Viability Study

A study investigating the effects of PRMT5 inhibitors on cancer cell lines demonstrated that compounds similar to this compound significantly reduced viability in MTAP-null cells compared to MTAP-intact cells. This selectivity suggests a therapeutic window for treating specific cancer types associated with MTAP deletions . -

Alzheimer's Disease Model

In an animal model of Alzheimer's disease, compounds derived from this compound were assessed for their ability to mitigate cognitive decline induced by scopolamine. Results indicated that while there was no significant effect compared to established treatments like galantamine, these compounds still exhibited potential due to their mechanism of action on amyloidogenesis .

Mechanism of Action

The mechanism of action of tert-Butyl (2-methyl-5-nitropyridin-3-yl)carbamate depends on its specific application. In medicinal chemistry, for example, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate access. The nitropyridine moiety can interact with the enzyme’s active site through hydrogen bonding or hydrophobic interactions, while the carbamate group can form covalent bonds with nucleophilic residues in the enzyme.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their substituent patterns:

Key Observations:

- Substituent Positioning : The target compound’s carbamate at position 3 distinguishes it from analogs like , where carbamate is at position 2. Positional differences influence electronic effects and steric hindrance during reactions.

- Electron-Withdrawing Groups: The nitro group (NO₂) in the target and contrasts with trifluoromethyl (CF₃) in . While both are electron-withdrawing, NO₂ offers stronger electrophilicity, favoring nucleophilic aromatic substitution or reduction to amines.

- Halogen vs.

Physicochemical Properties

- Density and Boiling Points : The bromo-nitro analog has a density of 1.593 g/cm³ and predicted boiling point of 346.1°C, suggesting higher molecular packing due to bromine’s mass. The target compound’s methyl group may reduce density.

- Acidity (pKa) : The nitro group in results in a pKa of ~10.42, indicative of moderate acidity. The target compound’s pKa is expected to be similar, though methyl substitution at position 2 may slightly raise it compared to halogenated analogs.

Biological Activity

tert-Butyl (2-methyl-5-nitropyridin-3-yl)carbamate is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique molecular structure, including a nitro group and a tert-butyl moiety, is being researched for its interactions with various biological targets, including enzymes and proteins. Understanding its biological activity is crucial for exploring its therapeutic potential.

- Molecular Formula : CHNO

- CAS Number : 1008139-18-1

- Structure : The presence of the nitro group significantly influences the compound's chemical behavior and biological activity. The tert-butyl group enhances lipophilicity, making it suitable for various applications in drug development.

The mechanism of action of this compound involves its ability to interact with specific molecular targets. The nitro group can undergo reduction to form an amino group, which may enhance interactions with enzymes and proteins, potentially modulating their activity. This interaction can lead to various biochemical effects, although the exact pathways are still under investigation.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing catalysis and leading to various biological effects.

- Neuroprotective Effects : Studies suggest that similar derivatives of carbamates exhibit neuroprotective properties by upregulating anti-apoptotic proteins and inducing autophagy in neuronal cells . This suggests potential applications in neurodegenerative disease treatment.

- Antitumor Activity : Some research indicates that compounds with similar structures may possess antitumor properties by selectively targeting cancer cells, particularly those with specific genetic deletions .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound:

Table 1: Summary of Biological Activities

Comparative Analysis

When compared to other similar compounds, such as tert-butyl (6-methyl-5-nitropyridin-3-yl)carbamate, differences in biological activity and potency can be noted:

| Compound | Biological Activity | Potency Level |

|---|---|---|

| This compound | Enzyme inhibition, neuroprotection | Moderate |

| tert-butyl (6-methyl-5-nitropyridin-3-yl)carbamate | Antitumor activity | High |

Future Directions

The ongoing research into the biological activity of this compound suggests several avenues for future exploration:

- Detailed Mechanistic Studies : Further investigation into the specific molecular interactions and pathways affected by this compound will elucidate its therapeutic potential.

- Clinical Trials : Given its promising biological activities, clinical studies should be initiated to assess its efficacy and safety in humans.

- Derivatives Development : Exploring structural modifications could lead to more potent analogs with enhanced selectivity for specific targets.

Q & A

Q. What are the standard synthetic routes for synthesizing tert-butyl (2-methyl-5-nitropyridin-3-yl)carbamate?

- Methodological Answer : The compound is typically synthesized via multi-step protocols involving Boc (tert-butoxycarbonyl) protection and coupling reactions. A common approach includes:

Boc Protection : Introduce the Boc group to the amine-containing precursor under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) at low temperatures (-78°C) to minimize side reactions .

Nitration : Nitrate the pyridine ring using mixed acids (HNO₃/H₂SO₄) or directed nitration agents, ensuring controlled temperature to avoid over-oxidation.

Purification : Employ column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization for isolation.

- Key Considerations : Monitor reaction progress via TLC or HPLC. Use inert atmospheres (N₂/Ar) for moisture-sensitive intermediates .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the nitro group and Boc protection. For example, the tert-butyl group shows a singlet at ~1.4 ppm in ¹H NMR .

- Mass Spectrometry (ESI+/EI) : Validate molecular weight (e.g., m/z 281 [M+H]⁺ for C₁₁H₁₇N₃O₄) .

- X-ray Crystallography : Resolve ambiguous stereochemistry using SHELX software for refinement .

Q. What are the optimal storage conditions to ensure stability?

- Methodological Answer :

- Temperature : Store at -20°C in airtight containers to prevent hydrolysis of the carbamate group.

- Light Sensitivity : Protect from UV light due to the nitro group’s photoreactivity.

- Solvent Compatibility : Avoid protic solvents (e.g., water, alcohols) to minimize decomposition. Use anhydrous DCM or THF for long-term storage .

Q. What safety protocols are essential during handling?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Respiratory protection (N95 masks) is advised if airborne particulates are generated.

- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks.

- First Aid : In case of skin contact, wash immediately with water for 15 minutes. For eye exposure, irrigate with saline solution and seek medical attention .

Q. Which solvents are compatible with this compound in reaction setups?

- Methodological Answer :

- Polar Aprotic Solvents : DMF, DMAc, or THF for coupling reactions (e.g., Suzuki-Miyaura cross-coupling).

- Avoid : Strong acids/bases (risk of Boc deprotection) or reducing agents (nitro group reduction).

- Solubility Testing : Pre-screen solvents via UV-Vis or NMR to confirm compatibility .

Advanced Research Questions

Q. How can coupling reactions involving the nitro group be optimized?

- Methodological Answer :

- Catalyst Selection : Use Pd catalysts (e.g., Pd(PPh₃)₂Cl₂) with ligands like BINAP for Buchwald-Hartwig amination.

- Temperature Control : Maintain 80–100°C for nitro-group tolerance.

- Additives : Include NaHCO₃ or Cs₂CO₃ to neutralize HCl byproducts and improve yields .

Q. How to resolve contradictions in spectroscopic data for structural confirmation?

- Methodological Answer :

- Multi-Technique Validation : Cross-validate NMR data with IR (carbonyl stretch at ~1700 cm⁻¹) and HRMS.

- Crystallographic Refinement : Use SHELXL for high-resolution X-ray data to resolve ambiguities in bond angles or torsion .

Q. What strategies prevent decomposition of nitro-containing intermediates?

- Methodological Answer :

- Low-Temperature Workflow : Conduct reactions at -78°C (dry ice/acetone baths) for thermally unstable intermediates.

- Inert Atmosphere : Use Schlenk lines or gloveboxes to exclude moisture/O₂.

- Stabilizers : Add radical scavengers (e.g., BHT) to nitro-containing solutions .

Q. Can computational methods predict the compound’s reactivity in drug design?

- Methodological Answer :

- DFT Calculations : Model electron density maps to identify reactive sites (e.g., nitro group’s electrophilicity).

- Molecular Docking : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina.

- MD Simulations : Assess stability in aqueous environments (e.g., solvation free energy via GROMACS) .

Q. How to address discrepancies in reported bioactivity data?

- Methodological Answer :

- Assay Standardization : Use positive controls (e.g., cisplatin for cytotoxicity assays) and replicate experiments ≥3 times.

- Metabolite Profiling : Perform LC-MS to rule out degradation products interfering with bioactivity.

- Structural Analog Comparison : Benchmark against tert-butyl carbamate derivatives with validated bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.